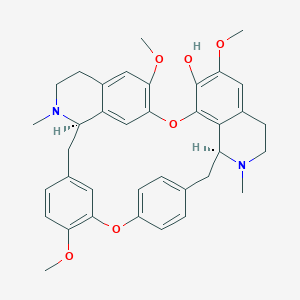
Homoaromoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homoaromoline is a bisbenzylisoquinoline alkaloid isolated from the wood of Mahonia nepalensis . This compound is known for its unique structural properties and potential biological activities. It has been identified as having anti-microbial activity against Mycobacterium smegmatis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of homoaromoline involves the isolation from natural sources such as Mahonia nepalensis. The process includes various chromatographic techniques to purify the compound . Specific synthetic routes from other compounds like obaberine have also been documented .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves large-scale extraction and purification processes from plant sources. The use of advanced chromatographic techniques ensures the purity and quality of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Homoaromolin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Der Austausch einer funktionellen Gruppe durch eine andere, häufig durch Katalysatoren erleichtert.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platin.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene sauerstoffhaltige Derivate ergeben, während die Reduktion entsauerstoffte Verbindungen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Homoaromoline exhibits a range of biological activities, including:
- Antiviral Properties : Recent studies have identified this compound as a potential dual inhibitor of SARS-CoV-2, highlighting its interaction with key viral proteins. It was included among 12 alkaloids screened for their binding affinity to SARS-CoV-2 targets, demonstrating favorable pharmacokinetic properties and stability in molecular dynamics simulations .
- Anticancer Activity : Research indicates that this compound can act as an inhibitor of mutant isocitrate dehydrogenase (IDH1_R132H), which is implicated in several cancers, particularly cholangiocarcinoma. Studies have shown that compounds targeting this mutation can significantly impact tumor growth and resistance to chemotherapy .
- Neuroprotective Effects : The compound has been explored for its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have reported varying degrees of inhibitory activity against this enzyme, suggesting a possible role in cognitive enhancement .
Case Studies
Several case studies illustrate the applications of this compound:
Wirkmechanismus
The mechanism of action of homoaromoline involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with essential cellular processes in bacteria.
Vergleich Mit ähnlichen Verbindungen
Isotetrandrine: Another bisbenzylisoquinoline alkaloid isolated from Mahonia nepalensis.
24-Hydroxyursolic Acid: Found in Diospyros kaki, known for its chemo-preventive properties.
Uniqueness: Homoaromoline is unique due to its specific structural configuration and its potent anti-microbial activity. Its ability to disrupt microbial cell membranes sets it apart from other similar compounds.
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields
Eigenschaften
CAS-Nummer |
17132-74-0 |
|---|---|
Molekularformel |
C37H40N2O6 |
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
(1R,14S)-6,20,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)17-23-8-11-30(41-3)32(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1 |
InChI-Schlüssel |
YJRWQNIRFXVBRB-WDYNHAJCSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
Isomerische SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
Key on ui other cas no. |
17132-74-0 |
Synonyme |
thalrugosamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















